molecular formula C10H8N2 B147420 1,2-Phenylenediacetonitrile CAS No. 613-73-0

1,2-Phenylenediacetonitrile

Cat. No.: B147420
CAS No.: 613-73-0
M. Wt: 156.18 g/mol
InChI Key: FWPFXBANOKKNBR-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Phenylenediacetonitrile can be synthesized through several methods. One common method involves the reaction of o-phenylenediamine with acetonitrile in the presence of a catalyst. The reaction typically requires heating and can be carried out under reflux conditions .

Industrial Production Methods

In industrial settings, this compound is produced using large-scale chemical reactors. The process involves the same basic reaction as in laboratory synthesis but is optimized for higher yields and efficiency. The reaction conditions, such as temperature and pressure, are carefully controlled to ensure the purity and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

1,2-Phenylenediacetonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,2-Phenylenediacetonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,2-Phenylenediacetonitrile involves its interaction with specific molecular targets. In biochemical assays, it acts as a substrate for certain enzymes, leading to the formation of specific products. The pathways involved in these reactions depend on the specific enzyme and reaction conditions .

Comparison with Similar Compounds

Similar Compounds

  • m-Phenylenediacetonitrile
  • p-Phenylenediacetonitrile
  • 1,2-Bis(cyanomethyl)benzene

Uniqueness

1,2-Phenylenediacetonitrile is unique due to its specific molecular structure, which allows it to undergo a variety of chemical reactions and be used in diverse applications. Its ability to form stable intermediates and products makes it valuable in both research and industrial settings .

Properties

IUPAC Name

2-[2-(cyanomethyl)phenyl]acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2/c11-7-5-9-3-1-2-4-10(9)6-8-12/h1-4H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWPFXBANOKKNBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC#N)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00210203
Record name o-Phenylenediacetonitrile
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

613-73-0
Record name 1,2-Benzenediacetonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=613-73-0
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Record name o-Phenylenediacetonitrile
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Record name o-Xylylene dicyanide
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Record name o-Phenylenediacetonitrile
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Record name o-phenylenediacetonitrile
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Record name O-PHENYLENEDIACETONITRILE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the structural characterization of o-phenylenediacetonitrile?

A1: o-Phenylenediacetonitrile, also known as 1,2-phenylenediacetonitrile or 1,2-bis(cyanomethyl)benzene, has the molecular formula C10H8N2 and a molecular weight of 156.18 g/mol [, , ]. While the provided abstracts don't contain specific spectroscopic data, the compound's structure consists of a benzene ring with two acetonitrile (-CH2CN) groups attached to adjacent carbon atoms (1,2-positions). [, , ].

Q2: How is o-phenylenediacetonitrile used in the synthesis of larger molecules?

A2: o-Phenylenediacetonitrile serves as a valuable building block in organic synthesis. It can undergo various transformations due to the presence of both the aromatic ring and the reactive nitrile groups. For instance, it reacts with thionyl chloride or selenium oxychloride to form condensed thiophenes or selenophenes, respectively, incorporating sulfur or selenium into the molecular structure []. Furthermore, it acts as a precursor in the synthesis of 2,4-diamino-9H-indeno[2,1-d]pyrimidines, a new class of potential antifolic, antimalarial, and antitumor agents [].

Q3: Can you elaborate on the role of o-phenylenediacetonitrile in constructing specific hydrocarbon structures?

A3: o-Phenylenediacetonitrile is a key component in synthesizing helically twisted anti-1,2-areno[2.n]metacyclophanes []. These unique structures are formed by condensing an anti-8,17-dimethoxy[2.3]metacyclophan-1,2-dione derivative with o-phenylenediacetonitrile. This reaction highlights the compound's versatility in building complex cyclic systems.

Q4: Are there any insights into the crystal structure of o-phenylenediacetonitrile?

A4: X-ray crystallography studies on o-phenylenediacetonitrile reveal key structural features []. The benzene ring and the two acetonitrile groups are not coplanar. Instead, the benzene ring is twisted with respect to the planes defined by the C-C-C-N atoms of the acetonitrile groups. This non-planarity is stabilized by weak, non-conventional C-H⋯N hydrogen bonds, contributing to the overall packing of molecules within the crystal lattice.

Q5: What are the applications of o-phenylenediacetonitrile in synthesizing hydrocarbon belts?

A5: o-Phenylenediacetonitrile plays a crucial role in constructing hydrocarbon belts with truncated cone structures and controllable cavity sizes []. It's used as a building block in the synthesis of belt[4]arene[4]tropilidenes. Selective oxidation of these molecules introduces ketone groups, which then react with o-phenylenediacetonitrile to form the final belt structures. This approach allows for the fine-tuning of cavity dimensions by controlling the degree of oxidation and the choice of diamine used in the final condensation reaction.

Q6: Are there alternative synthetic routes to obtain o-phenylenediacetonitrile?

A6: Yes, efficient methods for o-phenylenediacetonitrile synthesis have been developed [, ]. One approach involves a two-step process starting from m-alkoxy-N.N-dimethylbenzylamines. Directed metallation, followed by cyanide displacement using ethyl chloroformate, leads to the formation of 3-alkoxy-1,2-bis(cyanomethyl)benzenes. This method provides a high-yield route to access this valuable synthetic intermediate.

Q7: Can you provide insights into the historical context of research on o-phenylenediacetonitrile?

A7: Research on o-phenylenediacetonitrile and its derivatives dates back to the early 20th century []. Early studies focused on understanding its reactivity and exploring its use in synthesizing various heterocyclic compounds. Over the years, the compound has garnered attention in diverse fields, including the development of pharmaceuticals, materials with unique properties, and sophisticated supramolecular architectures.

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